2,3-Difluorpyridin-4-boronsäure

Übersicht

Beschreibung

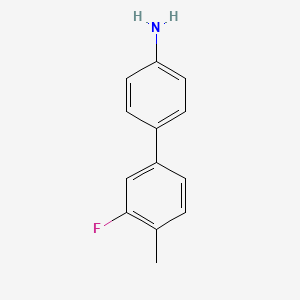

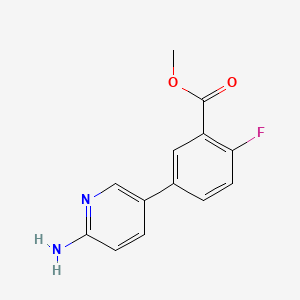

2,3-Difluoropyridine-4-boronic acid is a type of organoboron compound . It is used as a building block in the synthesis of several organic compounds .

Synthesis Analysis

The synthesis of 2,3-Difluoropyridine-4-boronic acid involves several steps. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH . A different approach involves the use of n-butyllithium and diisopropylamine in THF, followed by the addition of 2,6-difluoropyridine and trimethylborate.Molecular Structure Analysis

The molecular structure of 2,3-Difluoropyridine-4-boronic acid includes a pyridine ring with two fluorine atoms and a boronic acid group .Chemical Reactions Analysis

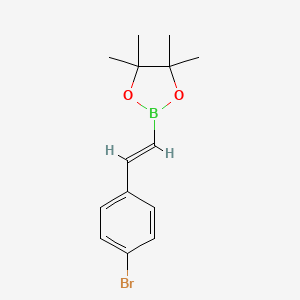

2,3-Difluoropyridine-4-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . It can also react with β-ketodinitriles and aldehydes in a Pd(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoropyridine-4-boronic acid include a density of 1.3±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Pyridinen

Fluorierte Pyridine, einschließlich 2,3-Difluorpyridin-4-boronsäure, werden in der Synthese verschiedener organischer Verbindungen verwendet. Sie sind besonders nützlich aufgrund ihrer interessanten und ungewöhnlichen physikalischen, chemischen und biologischen Eigenschaften . Das Vorhandensein starker elektronenziehender Substituenten im aromatischen Ring macht sie weniger reaktiv als ihre chlorierten und bromierten Analoga .

Verwendung in Kreuzkupplungsreaktionen

this compound wird als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Art von Reaktion wird in der organischen Chemie häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet, was ein wichtiger Schritt bei der Synthese vieler komplexer organischer Moleküle ist .

Vorläufer für biologisch aktive Moleküle

Diese Verbindung wird auch als Vorläufer für biologisch aktive Moleküle verwendet. Zum Beispiel wurde es in der Synthese von Heteroarylbenzylharnstoffen mit Glycogensynthasekinase-3-Inhibitoraktivität und Carboxyindolen mit HCV-NS5B-Polymerase-Inhibitoraktivität verwendet .

4. Verwendung in der Synthese von Borinsäurederivaten Borinsäuren und ihre Chelatderivate sind eine Unterklasse von Organoboranverbindungen, die in Kreuzkupplungsreaktionen, Katalyse, pharmazeutischer Chemie, Polymer- oder Optoelektronikmaterialien verwendet werden . This compound kann zur Synthese dieser Borinsäurederivate verwendet werden .

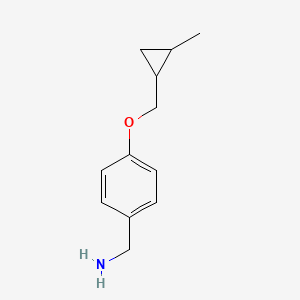

Verwendung in Sensoranwendungen

Boronsäuren, einschließlich this compound, wurden bei der Entwicklung von Sensoren eingesetzt. Zum Beispiel wurden sie bei der Herstellung eines Fluoreszenzsensors für Catechol und seine Aminoderivate verwendet .

Verwendung in Glucosesensoren

Boronsäuren wurden auch bei der Entwicklung von Glucosesensoren eingesetzt. Fluorophore mit Boronsäuregruppen reagierten auf Moleküle mit Diolgruppen .

Wirkmechanismus

Target of Action

The primary target of 2,3-Difluoropyridine-4-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, 2,3-Difluoropyridine-4-boronic acid acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by 2,3-Difluoropyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability is likely influenced by its stability and reactivity as an organoboron reagent .

Result of Action

The primary result of the action of 2,3-Difluoropyridine-4-boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of a variety of organic compounds .

Action Environment

The action of 2,3-Difluoropyridine-4-boronic acid is influenced by the reaction conditions of the SM coupling reaction . The reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including 2,3-Difluoropyridine-4-boronic acid, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The interest towards development of fluorinated chemicals has been steadily increased .

Eigenschaften

IUPAC Name |

(2,3-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEFUOGGCMPGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)